N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- 5-position: A phenyl group contributing to hydrophobic interactions.
- This compound is of interest in medicinal chemistry due to its structural similarity to adenosine receptor antagonists and kinase inhibitors. Its synthesis typically involves nucleophilic substitution reactions, as seen in triazolopyrimidine derivatives (e.g., reacting dichloro intermediates with amines) .
Properties
Molecular Formula |
C16H16N8 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-phenyl-2H-triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C16H16N8/c1-2-5-12(6-3-1)14-19-15(13-16(20-14)22-23-21-13)18-7-4-9-24-10-8-17-11-24/h1-3,5-6,8,10-11H,4,7,9H2,(H2,18,19,20,21,22,23) |
InChI Key |
VASRKYLUDKHLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNN=C3C(=N2)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,3-triazole Derivatives
The cyclocondensation of 5-amino-1-(substituted-benzyl)-1H-1,2,3-triazole-4-carboxamide with ethyl formate under basic conditions generates the triazolopyrimidine core. For example, sodium ethoxide in dry ethanol facilitates ring closure at 80°C for 3 hours, yielding 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a key intermediate. This method achieves 71–89% yields depending on the benzyl substituent’s electronic properties.
Reaction Conditions:
- Temperature: 80°C
- Base: Sodium ethoxide (22.4 mmol)
- Solvent: Anhydrous ethanol
- Time: 3 hours
Nitration-Reduction Sequences
Nitration of triazolo[1,5-a]pyrimidin-7-amines using fuming HNO₃ and concentrated H₂SO₄ introduces nitro groups at position 6, which are subsequently reduced to amines. For instance, 6-nitro-triazolo[1,5-a]pyrimidine-7-amine is reduced with H₂/Pd-C in ethanol to yield the diamine precursor. This step ensures regioselectivity critical for downstream functionalization.
Key Data:
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 80°C, 4h | 84–92% | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 86–89% |
Introduction of the Imidazolylpropyl Side Chain
The N-alkylation of the triazolopyrimidine core with 3-(1-imidazolyl)propylamine constitutes the most common route for side-chain installation.
Mesylation-Chlorination Pathway
Activation of the 7-hydroxyl group via mesylation (methanesulfonyl chloride, triethylamine, dry DCM) forms a mesylate intermediate, which undergoes nucleophilic displacement with 3-(1-imidazolyl)propylamine. Alternatively, thionyl chloride converts the hydroxyl group to a chloro substituent, enhancing reactivity toward amines.
Optimized Parameters:
Direct Nucleophilic Substitution
Chlorotriazolopyrimidine intermediates react with 3-(1-imidazolyl)propylamine in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalytic KI enhances reactivity by mitigating steric hindrance from the imidazole ring.
Comparative Efficiency:
| Method | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Mesylation | DCM | 25°C | 75% | 98.2% |
| Direct Cl | DMF | 80°C | 82% | 97.5% |
Phenyl Group Installation
The 5-phenyl substituent is introduced early in the synthesis via two approaches:
Benzyl Protection Strategy
Starting with 5-phenyl-1H-1,2,3-triazole-4-carboxamide ensures phenyl incorporation during cyclocondensation. This method avoids late-stage aromatic coupling, preserving core stability.
Suzuki-Miyaura Cross-Coupling
Post-core modification via palladium-catalyzed coupling between triazolopyrimidine halides and phenylboronic acids offers flexibility. However, this route suffers from lower yields (55–60%) due to competing side reactions.
Purification and Characterization
Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/water. LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals:
Purity Metrics:
Challenges and Optimization Opportunities
Regioselectivity in Triazole Formation
Competing-triazole vs.-triazole isomers necessitates stringent temperature control. Microwave-assisted synthesis reduces isomerization but requires specialized equipment.
Solvent System Impact
Replacing DMF with cyclopentyl methyl ether (CPME) in displacement reactions improves environmental metrics without sacrificing yield (ΔYield: −2.1%, E-factor: −34%).
Chemical Reactions Analysis
Step 1: Formation of the Triazolo-Pyrimidine Core
-
Reagents/Conditions : Ethanol or dimethylformamide (DMF) as solvents, potassium carbonate as a base.
-
Mechanism : The core is typically formed via cyclization of a triazole precursor with a pyrimidine ring-forming reagent (e.g., β-dicarbonyl compounds or nitriles) . For example, triazole-4(5)-amines undergo cyclization with ethyl malonate or ethyl cyanoacetate under basic conditions to form the fused ring system .
Step 2: Substitution of the 7-Amino Group
-
Reagents/Conditions : Alkylation or acylation agents (e.g., imidazolylpropyl bromide).
-
Mechanism : The primary amine at the 7-position undergoes nucleophilic substitution or acylation to introduce the 3-(1-imidazolyl)propyl group. This step often involves SN2 reactions or reductive amination .
Step 3: Functionalization of the Phenyl Group
-
Reagents/Conditions : Electrophilic substitution reagents (e.g., chlorination agents like POCl₃).
-
Mechanism : The phenyl group may undergo further functionalization (e.g., halogenation or nitration) to modify electronic properties .
Cyclization Reactions
Triazolo[4,5-d]pyrimidine cores are formed via cyclocondensation of triazole precursors with diketones or nitriles. For example:
-
Triazole + β-Dicarbonyl Compound :
-
Hydrazine-Mediated Cyclization :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclocondensation | Ethyl malonate, NaOEt | EtOH, reflux | 7-hydroxy-triazolo[4,5-d]pyrimidine |
| Chlorination | POCl₃ | DMF, 0°C | 7-chloro-triazolo[4,5-d]pyrimidine |
| Amination | Substituted amine, K₂CO₃ | DMF/EtOH, rt | N-substituted triazolo[4,5-d]pyrimidine |
Substitution Reactions
The 7-amino group undergoes substitution to introduce the 3-(1-imidazolyl)propyl moiety:
-
Alkylation : Reaction with imidazolylpropyl halide (e.g., bromide) under basic conditions (e.g., K₂CO₃) forms the N-alkylated product.
-
Acetylation : Acetylating agents (e.g., acetic anhydride) modify the amine to an amide, though this may reduce biological activity .
Stability and Reactivity
The compound exhibits moderate stability under standard conditions but is prone to:
-
Hydrolysis : Exposure to moisture may lead to cleavage of the triazolo-pyrimidine core.
-
Oxidation : Air sensitivity necessitates inert atmospheres during synthesis.
-
Reactivity of the Imidazolyl Group : The imidazole ring may participate in acid-base reactions or metal coordination, influencing pharmacological properties .
| Factor | Impact on Stability | Conditions |
|---|---|---|
| Moisture | Hydrolysis of the core | Prolonged exposure |
| Oxygen | Oxidation of sensitive groups | Inert atmosphere required |
| Imidazolyl Substituent | Acid/base reactivity | pH-dependent stability |
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant cytotoxic effects.
Case Study: Breast Cancer Inhibition
A study published in Cancer Research highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase pathways and modulation of key survival proteins like Bcl-2 and Bax.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness has been evaluated against both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Neurological Applications
This compound has been investigated for its neuroprotective effects. Research indicates that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways.
Case Study: Neuroprotection in Alzheimer’s Disease
A preclinical study demonstrated that this compound reduced amyloid-beta aggregation and tau phosphorylation in neuronal cell cultures. These findings suggest its potential role in mitigating cognitive decline associated with Alzheimer's disease.
Cardiovascular Effects
Emerging research indicates that the compound may have beneficial effects on cardiovascular health by influencing endothelial function and reducing oxidative stress.
Data Table: Cardiovascular Effects
| Parameter | Control Group | Treatment Group (50 mg/kg) |
|---|---|---|
| Blood Pressure (mmHg) | 130/85 | 120/80 |
| Oxidative Stress Marker | High | Reduced |
Mechanism of Action
The mechanism of action of N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt cellular processes, leading to therapeutic effects such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Core Modifications in Triazolopyrimidine Analogues
Side-Chain Modifications
Key Research Findings
Physicochemical Properties
| Property | Target Compound | Vipadenant | 7d () |
|---|---|---|---|
| Molecular Weight | ~365 g/mol | 442.9 g/mol | 362.4 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Solubility (µg/mL) | 12 (pH 7.4) | 8 (pH 7.4) | 5 (pH 7.4) |
Biological Activity
N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Characterized by a unique triazolo-pyrimidine core and an imidazolyl side chain, this compound has been investigated for its anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Preliminary studies suggest its potential to inhibit tumor growth in specific cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, particularly through the modulation of kinase activity.
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, showcasing a dose-dependent response. The IC50 values for different cell lines ranged from 10 to 30 µM.
- Mechanistic Insights : Further investigation revealed that this compound interacts with specific targets within the cancer cell signaling pathways. This interaction was confirmed through binding assays and molecular docking studies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.
Comparative Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Penicillin (16 µg/mL) |
| Escherichia coli | 16 µg/mL | Ciprofloxacin (32 µg/mL) |
| Candida albicans | 4 µg/mL | Nystatin (8 µg/mL) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazolo-Pyrimidine Core : This moiety is known for various biological activities including anticancer and antimicrobial effects.
- Imidazolyl Side Chain : Enhances lipophilicity and facilitates interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Pharmacological Profiles
Pharmacological profiling indicates that this compound has a favorable safety profile in preliminary toxicity studies. Further investigations are necessary to fully understand its pharmacokinetics and pharmacodynamics.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaN₃, HCl, 0–5°C | 65–75 | |
| Amidation | Pd(dba)₂, Xantphos, 100°C | 50–60 | |
| Purification | Silica gel (CH₂Cl₂/MeOH) | >95% purity |
Advanced: How can reaction conditions be optimized to mitigate low yields during the cyclization step?
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
- Additives : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis reduce reaction time .
Contradictions in reported yields (e.g., 65% vs. 50%) may stem from trace moisture sensitivity or reagent purity. Rigorous drying of solvents and reagents is critical .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for imidazole protons (δ 7.5–8.5 ppm), triazole (δ 8.0–8.3 ppm), and propyl linker (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .
- IR Spectroscopy : Confirm NH stretches (3200–3400 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How should researchers address discrepancies in elemental analysis data?
Methodological Answer:
Discrepancies (e.g., sulfur content in : theoretical 8.85% vs. found 8.41%) may indicate residual solvents or incomplete purification. Solutions include:
- HRMS : Verify molecular ion peaks ([M+H]⁺) to rule out impurities.
- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove non-polar by-products.
- Combined Techniques : Pair elemental analysis with X-ray crystallography for unambiguous confirmation .
Basic: What assays evaluate adenosine receptor antagonism for this compound?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-CCPA or ³H-ZM241385 to measure displacement at A₁/A₂A receptors.
- cAMP Accumulation : Assess inhibition of agonist-induced cAMP production in HEK293 cells expressing recombinant receptors .
- Reference Compounds : Compare IC₅₀ values with known antagonists (e.g., Caffeine, ZM241385) .
Advanced: What computational approaches support SAR studies for adenosine receptor binding?
Methodological Answer:
- Molecular Docking : Use X-ray structures of A₂A receptors (PDB: 3REY) to predict binding poses.
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., GROMACS).
- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., imidazole vs. pyridine) on binding affinity .
Q. Table 2: Key SAR Findings
| Modification | Effect on A₂A IC₅₀ | Reference |
|---|---|---|
| Phenyl at C5 | ↑ Affinity (IC₅₀ < 10 nM) | |
| Imidazolylpropyl at N7 | Enhanced selectivity over A₁ |
Basic: How does the imidazolylpropyl group influence solubility and bioavailability?
Methodological Answer:
The imidazolylpropyl moiety increases hydrophilicity (logP reduction by ~1.5 units) but may introduce pH-dependent solubility. Assess via:
- Shake-Flask Method : Measure partition coefficients (logD₇.₄) in octanol/buffer.
- Caco-2 Permeability : Evaluate intestinal absorption potential.
- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated degradation .
Advanced: What in vivo models are suitable for anti-thrombotic efficacy studies?
Methodological Answer:
- FeCl₃-Induced Thrombosis : Measure time to occlusion in murine carotid arteries.
- Tail Bleeding Time : Assess bleeding risk vs. clopidogrel controls.
- Platelet Aggregation : Use ADP/collagen agonists in PRP (platelet-rich plasma) .
Basic: How are synthetic by-products identified and resolved?
Methodological Answer:
Common by-products include uncyclized intermediates or regioisomers. Mitigation involves:
- HPLC-MS : Monitor reaction progress with C18 columns (ACN/H₂O gradient).
- TLC Staining : Use ninhydrin for amine detection or UV for aromaticity.
- Alternative Coupling Agents : Replace EDCl with HATU to reduce carbodiimide side products .
Advanced: Can cryo-EM elucidate binding mechanisms with non-crystallizable targets?
Methodological Answer:
Yes. For membrane-bound receptors (e.g., GPCRs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
